Impact of fluorine substitution on homophenylalanine lipophilicity
Impact of fluorine substitution on homophenylalanine lipophilicity
An In-Depth Technical Guide to the Impact of Fluorine Substitution on Homophenylalanine Lipophilicity
Introduction
In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This property is quantitatively expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD). Homophenylalanine, a non-proteinogenic amino acid, serves as a valuable building block in medicinal chemistry, offering a unique structural scaffold for the design of novel therapeutics, including angiotensin-converting enzyme (ACE) inhibitors.[1]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2] However, its effect on lipophilicity is not straightforward and is highly dependent on the molecular context. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the impact of fluorine substitution on the lipophilicity of homophenylalanine. While direct experimental data for fluorinated homophenylalanine analogues is sparse in publicly available literature, this guide will provide a robust theoretical framework, present relevant data from the closely related phenylalanine series, and offer detailed experimental protocols to enable researchers to determine these crucial parameters.
Part 1: The Theoretical Underpinnings of Fluorine's Influence on Lipophilicity
The substitution of a hydrogen atom with fluorine can exert opposing effects on a molecule's lipophilicity. On one hand, the replacement of a C-H bond with a more stable and less polarizable C-F bond can increase the molecule's hydrophobic surface area, thereby increasing its lipophilicity. On the other hand, the high electronegativity of fluorine can create a strong dipole moment within the molecule, leading to increased polarity and potentially greater affinity for aqueous environments, which would decrease lipophilicity.
The net effect of fluorination is therefore a delicate balance of these competing factors and is highly context-dependent. For instance, in aromatic systems, fluorination often leads to an increase in lipophilicity, while in some aliphatic systems, the opposite can be true.[2] The position of the fluorine atom on the phenyl ring of homophenylalanine is expected to be a critical factor. For example, an ortho-substitution may have a different electronic and steric effect compared to a para-substitution, which in turn would differentially influence the molecule's interaction with water and n-octanol.
Furthermore, it is important to consider the structural difference between phenylalanine and homophenylalanine. The additional methylene group in the side chain of homophenylalanine will inherently increase its lipophilicity compared to phenylalanine. Therefore, while we can draw valuable inferences from the lipophilicity data of fluorinated phenylalanines, the absolute LogP values for fluorinated homophenylalanines are expected to be higher.
Part 2: Lipophilicity Data of Fluorinated Phenylalanine Analogues - A Homophenylalanine Surrogate Analysis
| Compound | Structure | Calculated LogP (Source) |
| (±)-Phenylalanine | -1.4 (ALOGPS)[4] | |
| 2-Fluorophenylalanine | -1.3 (XLogP3)[5], -1.30 (MolForge) | |
| 3-Fluoro-L-phenylalanine | No widely available calculated value found. | |
| 4-Fluoro-L-phenylalanine | -1.9 (XLogP3)[6], 1.16 (ChemSrc)[7] |
Note: The significant discrepancy in the calculated LogP values for 4-Fluoro-L-phenylalanine highlights the limitations of in silico prediction models and reinforces the need for experimental validation.
Based on a study of halogenated phenylalanine derivatives, it is generally expected that the introduction of fluorine increases the hydrophobicity of the amino acid.[8] The trend observed in calculated M log P values for fluorinated phenylalanines suggests that lipophilicity increases with the number of fluorine substitutions.[8] For monosubstituted isomers, the precise impact on LogP will depend on the interplay of electronic effects at different positions of the phenyl ring.
Part 3: Experimental Protocols for Determining the Lipophilicity of Fluorinated Homophenylalanine
To address the existing data gap, this section provides detailed, step-by-step protocols for the two most common and accepted methods for LogP/LogD determination: the Shake-Flask Method (OECD Guideline 107) and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117).
Protocol 1: Shake-Flask Method (OECD Guideline 107)
This method directly determines the partition coefficient by measuring the concentration of the analyte in two equilibrated, immiscible phases (n-octanol and water). It is considered the "gold standard" for LogP determination.[9][10][11]
I. Materials and Reagents:
-
Fluorinated homophenylalanine analogue (test substance)
-
n-Octanol (purity > 99%, pre-saturated with water)
-
Water (high purity, e.g., Milli-Q, pre-saturated with n-octanol)
-
Buffer solutions (for LogD determination at specific pH values)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
II. Procedure:
-
Preparation of Pre-saturated Solvents: Vigorously shake n-octanol with water (and buffer, if applicable) for 24 hours at the experimental temperature. Allow the phases to separate for at least 24 hours.
-
Preparation of the Test Solution: Accurately weigh the test substance and dissolve it in either the aqueous or n-octanol phase. The concentration should be low enough to avoid self-association and high enough for accurate quantification.
-
Partitioning: In a centrifuge tube, combine the n-octanol and aqueous phases in a defined volume ratio (e.g., 1:1, 1:2, 2:1). Add a known volume of the test solution.
-
Equilibration: Tightly cap the tubes and shake them for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature (typically 25 °C).
-
Phase Separation: Centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the two phases.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface. Determine the concentration of the test substance in each phase using a validated analytical method.
-
Calculation of LogP: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). LogP is the base-10 logarithm of P.
-
P = C_oct / C_aq
-
LogP = log10(P)
-
Protocol 2: RP-HPLC Method (OECD Guideline 117)
This indirect method correlates the retention time of a substance on a reverse-phase HPLC column with the LogP values of a series of known reference compounds. It is a faster and less material-intensive method than the shake-flask approach.[12][13][14]
I. Materials and Reagents:
-
Fluorinated homophenylalanine analogue (test substance)
-
A series of reference compounds with known LogP values spanning the expected range of the test substance.
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase: A mixture of methanol or acetonitrile and water (or buffer for LogD).
-
Syringes and vials for sample injection.
II. Procedure:
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase with a composition that provides adequate retention times for the analytes.
-
Preparation of Standard and Test Solutions: Dissolve the reference compounds and the test substance in the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of each standard solution and the test solution.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula:
-
k = (t_R - t_0) / t_0
-
-
Creation of the Calibration Curve: Plot the log k values of the reference compounds against their known LogP values. Perform a linear regression analysis to obtain the equation of the line.
-
Determination of LogP for the Test Substance: Using the calculated log k value for the fluorinated homophenylalanine analogue, interpolate its LogP value from the calibration curve.
Part 4: Visualizing the Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Shake-Flask Method for LogP Determination.
Caption: Workflow of the RP-HPLC Method for LogP Determination.
Conclusion
The substitution of fluorine in homophenylalanine represents a promising strategy for fine-tuning the physicochemical properties of drug candidates. While the precise impact on lipophilicity is a nuanced interplay of competing electronic and steric factors, a general trend towards increased lipophilicity with fluorination of the aromatic ring can be anticipated. The current lack of comprehensive experimental LogP and LogD data for fluorinated homophenylalanine analogues presents a clear opportunity for further research. By employing the standardized and robust experimental protocols detailed in this guide, researchers can systematically generate this vital data. Such efforts will not only fill a critical knowledge gap but also empower more rational, data-driven design of next-generation therapeutics based on the homophenylalanine scaffold. The scientific community is encouraged to undertake and disseminate these measurements to the collective benefit of the drug discovery field.
References
-
Chemsrc. 4-Fluoro-L-phenylalanine. Available at: [Link].
-
MolForge. 2-Fluorophenylalanine (CID 9465). Available at: [Link].
-
OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link].
-
OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link].
- König, S., et al.
-
Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available at: [Link].
-
Analytice. Partition coefficient: Shake bottle method according to OECD 107. Available at: [Link].
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link].
-
Phytosafe. OECD 107, OECD 117 and OECD 123. Available at: [Link].
-
Università di Genova. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link].
-
OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link].
-
PubChem. 2-Fluorophenylalanine. Available at: [Link].
-
GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. Available at: [Link].
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link].
-
PubChem. p-Fluorophenylalanine. Available at: [Link].
-
PubChem. 4-fluoro-L-phenylalanine. Available at: [Link].
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link].
-
MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link].
-
FooDB. Showing Compound (±)-Phenylalanine (FDB013245). Available at: [Link].
-
ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. Available at: [Link].
-
PubChem. (S)-2-amino-4-phenylbutanoic acid. Available at: [Link].
-
ResearchGate. Why do halogen substituents make molecules more lipophilic?. Available at: [Link].
-
Amino Acids. 4-Fluoro-L-β-homophenylalanine hydrochloride. Available at: [Link].
-
Amino Acids. 3-Fluoro-L-β-homophenylalanine hydrochloride. Available at: [Link].
-
J&K Scientific. 3-Fluoro-L-b-homophenylalanine hydrochloride. Available at: [Link].
-
PubChemLite. 2-fluorophenylalanine (C9H10FNO2). Available at: [Link].
-
ResearchGate. 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Available at: [Link].
-
Amino Acids. 2-Fluoro-L-β-homophenylalanine hydrochloride. Available at: [Link].
-
MDPI. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available at: [Link].
-
J&K Scientific. 3-Fluoro-L-b-homophenylalanine hydrochloride. Available at: [Link].
-
PubChem. Homophenylalanine, DL-. Available at: [Link].
-
PMC. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Available at: [Link].
-
ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR,.... Available at: [Link].
-
Biophysics Colab. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Available at: [Link].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound (±)-Phenylalanine (FDB013245) - FooDB [foodb.ca]
- 5. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 12. search.library.doc.gov [search.library.doc.gov]
- 13. oecd.org [oecd.org]
- 14. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
